![molecular formula C8H6ClN3O2 B11764245 7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11764245.png)
7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-amino-2,6-dichloronicotinamide with triethyl orthoacetate. This reaction produces 5,7-dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine, which is then treated with 1-(prop-2-yn-1-yl)piperazine to yield the desired compound .
Industrial Production Methods
the use of microwave-assisted synthesis has been reported as a robust approach for preparing pyrido[4,3-d]pyrimidine derivatives .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its dihydro derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrido[4,3-d]pyrimidines.
Aplicaciones Científicas De Investigación
7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has shown potential as an anticancer agent, particularly in inhibiting tyrosine kinase and other enzymes involved in cancer cell proliferation
Industry: Its derivatives are explored for use in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione involves the inhibition of specific enzymes and proteins. For instance, it has been shown to inhibit tyrosine kinase, which plays a crucial role in cell signaling and cancer progression. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor with a pyrido[2,3-d]pyrimidine moiety.
Palbociclib: Another CDK4/6 inhibitor with a similar structure.
Erlotinib: An EGFR inhibitor with a pyrido[4,3-d]pyrimidine core.
Uniqueness
7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its chlorine and methyl groups contribute to its binding affinity and selectivity towards certain enzymes, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C8H6ClN3O2 |
|---|---|
Peso molecular |
211.60 g/mol |
Nombre IUPAC |
7-chloro-8-methyl-1H-pyrido[4,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6ClN3O2/c1-3-5-4(2-10-6(3)9)7(13)12-8(14)11-5/h2H,1H3,(H2,11,12,13,14) |
Clave InChI |
QNJYOOOLTKHDSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CN=C1Cl)C(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


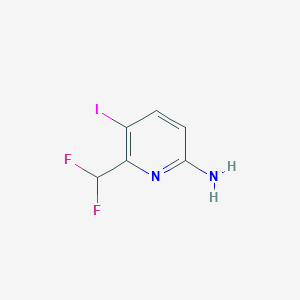

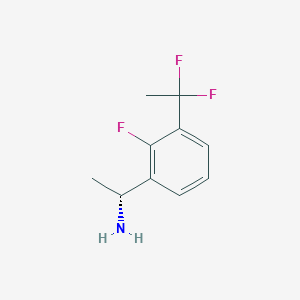
![6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid](/img/structure/B11764185.png)

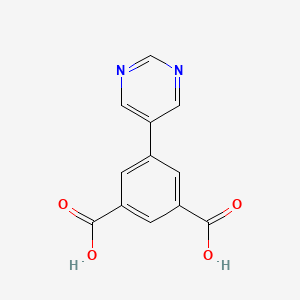
![(4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11764210.png)
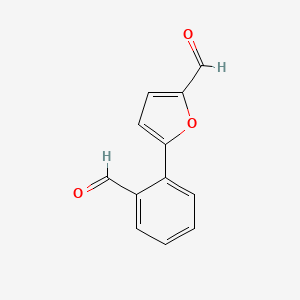
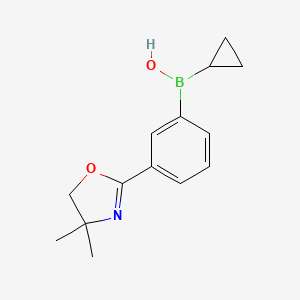




![(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B11764236.png)
